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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key synthetic strategies for the one-

carbon ring expansion of cyclobutanones to cyclopentanones. This transformation is a

valuable tool in organic synthesis, enabling access to functionalized five-membered rings,

which are prevalent structural motifs in numerous natural products and pharmaceutical agents.

This document covers several prominent methods, including the Tiffeneau-Demjanov

rearrangement, diazomethane-mediated ring expansion, photochemical methods, and free

radical-mediated approaches. For each method, a general description, reaction mechanism, a

summary of quantitative data, and a detailed experimental protocol for a representative

reaction are provided.

Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a reliable method for the ring expansion of

cycloalkanones. The reaction proceeds through the diazotization of a 1-

aminomethylcycloalkanol, which is typically prepared from the corresponding cyclobutanone.

The subsequent rearrangement is driven by the expulsion of nitrogen gas and the formation of

a more stable carbocation, leading to the ring-expanded cyclopentanone.[1][2]
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The mechanism involves the formation of a diazonium salt from the primary amine upon

treatment with nitrous acid. This is followed by the loss of dinitrogen to generate a primary

carbocation. A 1,2-alkyl shift from the cyclobutane ring to the carbocationic center results in the

formation of a more stable tertiary carbocation, which is subsequently captured by water to

form a hemiaminal that collapses to the final cyclopentanone product.[3][4]

Starting Material Preparation Tiffeneau-Demjanov Rearrangement

Cyclobutanone 1-Hydroxycyclobutane-
1-carbonitrile
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Caption: General workflow and mechanism of the Tiffeneau-Demjanov rearrangement.

Quantitative Data
The yields of the Tiffeneau-Demjanov rearrangement are generally moderate to good, but can

be influenced by the substrate structure and reaction conditions.

Starting Material Product Yield (%) Reference

1-

(Aminomethyl)cyclobu

tanol

Cyclopentanone 65-75 [1]

1-(Aminomethyl)-2-

phenylcyclobutanol

2-

Phenylcyclopentanon

e

60 [1]

1-(Aminomethyl)-3-

methylcyclobutanol

3-

Methylcyclopentanone
70 [2]

Experimental Protocol: Synthesis of Cyclopentanone
from 1-(Aminomethyl)cyclobutanol
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Materials:

1-(Aminomethyl)cyclobutanol (1.0 g, 9.9 mmol)

Sodium nitrite (NaNO2) (0.75 g, 10.9 mmol)

Hydrochloric acid (2 M)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice bath

Procedure:

Dissolve 1-(aminomethyl)cyclobutanol in 20 mL of water in a 100 mL round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0-5 °C in an ice bath.

Slowly add 6 mL of 2 M hydrochloric acid to the solution while maintaining the temperature

below 5 °C.

Prepare a solution of sodium nitrite in 5 mL of water and add it dropwise to the reaction

mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it

to warm to room temperature and stir for an additional 2 hours.

Extract the reaction mixture with diethyl ether (3 x 20 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL)

and then with brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation or column chromatography to afford cyclopentanone.

Diazomethane-Mediated Ring Expansion
The reaction of cyclobutanones with diazomethane provides a direct method for their

conversion to cyclopentanones. This reaction, often referred to as the Büchner-Curtius-

Schlotterbeck reaction, involves the nucleophilic attack of diazomethane on the carbonyl

carbon, followed by rearrangement and loss of nitrogen gas.[5]

Reaction Mechanism
Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the

cyclobutanone to form a tetrahedral intermediate. This intermediate then collapses, with

concomitant migration of one of the adjacent carbon atoms of the cyclobutane ring and

expulsion of dinitrogen, leading to the formation of the ring-expanded cyclopentanone.[5]

Cyclobutanone Tetrahedral Intermediate+ CH2N2 CyclopentanoneRearrangement, -N2

Click to download full resolution via product page

Caption: Mechanism of diazomethane-mediated ring expansion of cyclobutanone.

Quantitative Data
The yields for the diazomethane ring expansion can vary depending on the substrate and the

reaction conditions, including the presence of catalysts.
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Starting
Material

Reagent Product Yield (%) Reference

Cyclobutanone CH2N2 Cyclopentanone 70-80 [5]

2-

Phenylcyclobuta

none

CH2N2

2-

Phenylcyclopent

anone

65 [1]

3,3-

Dimethylcyclobut

anone

CH2N2

3,3-

Dimethylcyclope

ntanone

75 [5]

Experimental Protocol: Synthesis of 2-
Phenylcyclopentanone from 2-Phenylcyclobutanone
Safety Note: Diazomethane is toxic and potentially explosive. This procedure should only be

performed in a well-ventilated fume hood by trained personnel using appropriate safety

precautions, including a blast shield. Diazomethane should be generated in situ from a suitable

precursor like Diazald®.

Materials:

2-Phenylcyclobutanone (1.46 g, 10 mmol)

Ethereal solution of diazomethane (approx. 0.4 M, freshly prepared)

Diethyl ether

Ice bath

Procedure:

Dissolve 2-phenylcyclobutanone in 50 mL of diethyl ether in a 250 mL flame-dried, three-

necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a

nitrogen inlet.

Cool the solution to 0 °C in an ice-salt bath.
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Slowly add the ethereal solution of diazomethane dropwise from the dropping funnel to the

stirred solution of the ketone. The addition should be continued until a faint yellow color of

diazomethane persists and nitrogen evolution ceases.

Allow the reaction mixture to stir at 0 °C for an additional hour after the addition is complete.

Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic

acid until the yellow color disappears.

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then

with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to afford 2-phenylcyclopentanone.

Photochemical Ring Expansion
The photochemical irradiation of cyclobutanones in the presence of a nucleophilic solvent,

such as methanol, can lead to the formation of ring-expanded products, typically 2-

alkoxytetrahydrofurans. This reaction proceeds via a Norrish Type I cleavage to form a diradical

intermediate, which can then rearrange to an oxacarbene that is trapped by the solvent.

Reaction Mechanism
Upon UV irradiation, the cyclobutanone undergoes α-cleavage (Norrish Type I) to form a 1,4-

acyl-alkyl diradical. This diradical can then undergo intramolecular rearrangement to form a

cyclic oxacarbene. In the presence of a nucleophilic solvent like methanol, the oxacarbene is

trapped to yield the 2-methoxytetrahydrofuran product.

Cyclobutanone Excited Statehν 1,4-Acyl-Alkyl DiradicalNorrish Type I OxacarbeneRearrangement 2-Methoxytetrahydrofuran+ CH3OH
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Caption: Mechanism of photochemical ring expansion of cyclobutanone.

Quantitative Data
The efficiency of photochemical ring expansions can be influenced by the wavelength of light,

the solvent, and the structure of the cyclobutanone.

Starting Material Product Yield (%) Reference

Cyclobutanone

2-

Methoxytetrahydrofura

n

45-55 [6]

3,3-

Dimethylcyclobutanon

e

2-Methoxy-4,4-

dimethyltetrahydrofura

n

60

2,2,4,4-

Tetramethylcyclobutan

one

2-Methoxy-3,3,5,5-

tetramethyltetrahydrof

uran

70 [6]

Experimental Protocol: Synthesis of 2-
Methoxytetrahydrofuran from Cyclobutanone
Materials:

Cyclobutanone (1.0 g, 14.3 mmol)

Anhydrous methanol (100 mL)

Quartz photoreactor

Medium-pressure mercury lamp (e.g., 450 W Hanovia)

Nitrogen gas

Procedure:

Place a solution of cyclobutanone in anhydrous methanol in a quartz photoreactor.
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Purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen.

Irradiate the solution with a medium-pressure mercury lamp while maintaining a gentle

nitrogen stream. The reaction progress can be monitored by GC-MS.

Continue the irradiation until the starting material is consumed (typically 12-24 hours).

After the reaction is complete, remove the solvent under reduced pressure.

Purify the resulting oil by distillation or column chromatography on silica gel to obtain 2-

methoxytetrahydrofuran.

Free Radical-Mediated Ring Expansion
Free radical-mediated ring expansions of cyclobutanones offer an alternative approach to

cyclopentanone synthesis. These reactions typically involve the generation of a radical on a

side chain attached to the cyclobutanone ring. This radical can then add to the carbonyl

group, followed by a β-scission of the resulting alkoxy radical to afford the ring-expanded

product.[7]

Reaction Mechanism
The reaction is initiated by the formation of a radical on the side chain (e.g., from a bromoalkyl

group using a radical initiator like AIBN and a reducing agent like Bu3SnH). This radical

undergoes an intramolecular cyclization onto the carbonyl oxygen to form a five-membered

alkoxy radical intermediate. Subsequent β-scission of the cyclobutane ring relieves ring strain

and generates a new carbon-centered radical, which is then quenched to give the

cyclopentanone product.[7][8]

2-(Bromoalkyl)cyclobutanone Alkyl RadicalBu3SnH, AIBN Alkoxy Radical IntermediateIntramolecular Cyclization Expanded Radicalβ-Scission Substituted CyclopentanoneH-atom abstraction
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Caption: Mechanism of free radical-mediated ring expansion.
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Yields for free radical ring expansions are often good, and the reaction can tolerate a variety of

functional groups.

Starting Material Product Yield (%) Reference

2-(2-

Bromoethyl)cyclobuta

none

Bicyclo[3.3.0]octan-2-

one
68 [7]

2-(3-

Bromopropyl)cyclobut

anone

Bicyclo[4.3.0]nonan-2-

one
75 [7]

2-(Bromomethyl)-2-

methylcyclobutanone

2-

Methylcyclopentanone
60 [8]

Experimental Protocol: Synthesis of Bicyclo[3.3.0]octan-
2-one from 2-(2-Bromoethyl)cyclobutanone
Materials:

2-(2-Bromoethyl)cyclobutanone (0.5 g, 2.6 mmol)

Tributyltin hydride (Bu3SnH) (0.91 g, 3.1 mmol)

Azobisisobutyronitrile (AIBN) (catalytic amount, ~10 mg)

Anhydrous benzene or toluene (50 mL)

Nitrogen gas

Procedure:

To a solution of 2-(2-bromoethyl)cyclobutanone in refluxing anhydrous benzene under a

nitrogen atmosphere, add a solution of tributyltin hydride and a catalytic amount of AIBN in

anhydrous benzene dropwise over a period of 2 hours.

Continue refluxing the mixture for an additional 4 hours after the addition is complete.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the desired

bicyclo[3.3.0]octan-2-one. A common workup to remove tin residues involves partitioning the

crude mixture between acetonitrile and hexane, followed by chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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